

understanding the chemical properties of ML345

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An In-Depth Technical Guide to the Chemical Properties and Biological Activity of ML345

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. This document provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to **ML345**. It is intended to serve as a technical guide for researchers and professionals in drug development.

Chemical Properties of ML345

ML345 is a synthetic compound identified through an ultra high-throughput screening (uHTS) campaign.[1][2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	5-fluoro-2-[2-(4-morpholinyl)-5- (4- morpholinylsulfonyl)phenyl]-1,2 -benzisothiazol-3(2H)-one	[1]	
Molecular Formula	C21H22FN3O5S2	[3]	
Molecular Weight	479.54 g/mol	[3]	
CAS Number	1632125-79-1	[3]	
Appearance	White to off-white solid		
SMILES	O=C1C2=C(SN1C3=CC(S(N4 CCOCC4) (=O)=O)=CC=C3N5CCOCC5) C=CC(F)=C2	[3]	
InChl	InChl=1S/C21H22FN3O5S2/c 22-15-1-4-20-17(13- 15)21(26)25(31-20)19-14- 16(32(27,28)24-7-11-30-12-8- 24)2-3-18(19)23-5-9-29-10-6- 23/h1-4,13-14H,5-12H2		
Solubility	Soluble in DMSO and DMF		

Biological Activity and Mechanism of Action

ML345 is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported IC50 of 188 nM.[3] IDE is a key enzyme responsible for the degradation of several peptide hormones, most notably insulin and amyloid-beta (A β). By inhibiting IDE, **ML345** can increase the half-life of these peptides, thereby potentiating their biological effects.

The mechanism of action of **ML345** involves the covalent modification of a specific cysteine residue, Cys819, within the IDE active site.[1][2] This targeted interaction confers a high degree of selectivity for IDE over other metalloproteases.



Recent research has also identified **ML345** as a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of its IDE inhibitory activity.[4] In mouse models, **ML345** was shown to be well-tolerated and effective in alleviating inflammatory responses in NLRP3-associated disorders.[4]

Ouantitative Biological Data

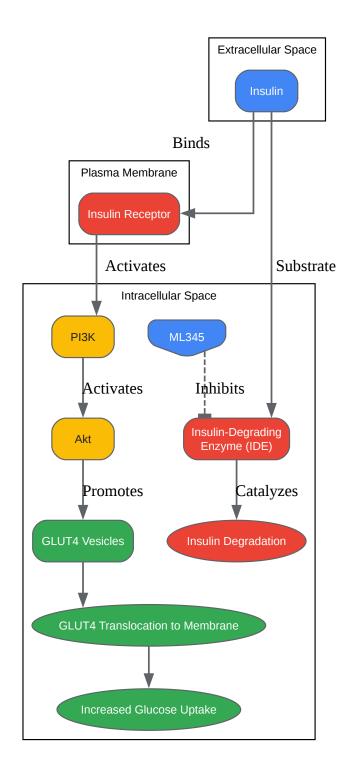
Parameter	Value	Target/System	Reference
IC50	188 nM	Insulin-Degrading Enzyme (IDE)	[3]

No comprehensive pharmacokinetic or pharmacodynamic data for **ML345** as an IDE inhibitor in animal models has been published in the reviewed literature.

Signaling Pathways Insulin Signaling Pathway and Role of IDE

IDE plays a crucial role in terminating insulin signaling by degrading insulin. Inhibition of IDE by **ML345** is expected to prolong insulin's action, leading to enhanced downstream signaling through the PI3K/Akt pathway.





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Insulin signaling pathway and the inhibitory action of ML345 on IDE.

Experimental Protocols

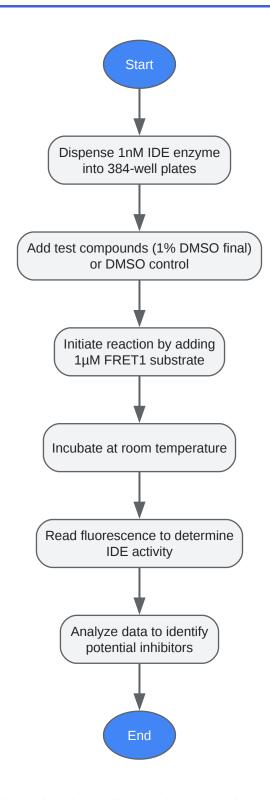


The following are summaries of key experimental protocols used in the characterization of **ML345**, based on the probe report from the NIH Molecular Libraries Program.[1]

Ultra High-Throughput Screening (uHTS) for IDE Inhibitors

This protocol outlines the primary screening assay used to identify ML345.





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Workflow for the uHTS assay to identify IDE inhibitors.

Protocol Summary:

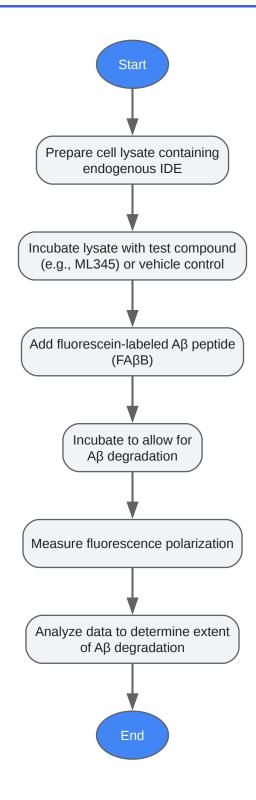


- 10 μ L of wild-type recombinant IDE enzyme (final concentration 1 nM) is dispensed into each well of a 384-well microtiter plate.
- 10 μ L of test compounds dissolved in DMSO (final concentration 1%) or DMSO alone (for high control) are added to the appropriate wells.
- The enzymatic reaction is initiated by the addition of 10 μ L of a FRET-based substrate (FRET1, final concentration 1 μ M).
- The plate is incubated at room temperature, and the fluorescence is measured to determine the rate of substrate cleavage, which is proportional to IDE activity.
- A decrease in fluorescence signal compared to the control indicates inhibition of IDE.

Amyloid-Beta (Aβ) Degradation Assay

This fluorescence polarization (FP)-based assay is used to assess the ability of compounds to inhibit the degradation of A β by endogenous cellular IDE.[1]





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Workflow for the $A\beta$ degradation assay using fluorescence polarization.

Protocol Summary:

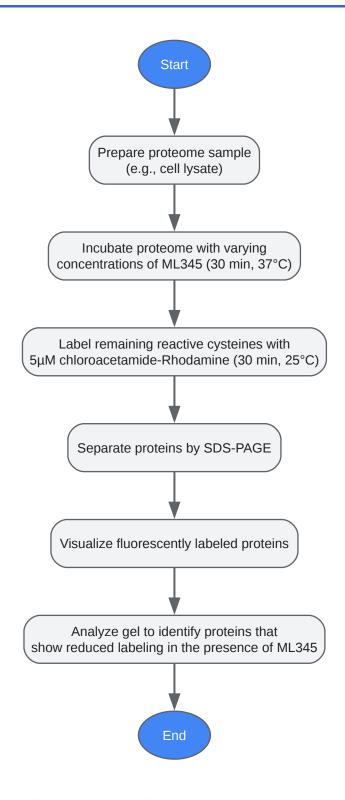


- A cell lysate containing endogenous IDE is prepared.
- The lysate is pre-incubated with the test compound (e.g., ML345) or a vehicle control.
- A fluorescein-labeled Aβ peptide (Fluorescein-Abeta-(1–40)-Lys-Biotin; FAβB) is added to the mixture.
- The reaction is incubated to allow for the degradation of the FAβB substrate by IDE.
- Fluorescence polarization is measured. A high polarization value indicates that the FAβB is largely intact (large molecule), while a low polarization value indicates that it has been cleaved into smaller fragments.
- Inhibition of Aβ degradation by the test compound results in a higher fluorescence polarization signal compared to the control.

Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol is used to determine the selectivity of cysteine-reactive compounds like **ML345** across the proteome.[1]





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Workflow for activity-based protein profiling to assess selectivity.

Protocol Summary:



- A complex proteome sample (e.g., cell lysate) is prepared.
- The proteome is incubated with varying concentrations of ML345 for 30 minutes at 37°C.
 During this step, ML345 will covalently bind to reactive cysteine residues, including Cys819 of IDE.
- A broad-spectrum, cysteine-reactive fluorescent probe (e.g., 5 μM chloroacetamide-Rhodamine) is then added and incubated for 30 minutes at 25°C to label all accessible, reactive cysteine residues that were not blocked by ML345.
- The proteins are separated by SDS-PAGE.
- The gel is imaged to visualize the fluorescently labeled proteins.
- A reduction in the fluorescent signal for a specific protein band in the presence of ML345 indicates that ML345 has bound to that protein, thus demonstrating its target engagement and selectivity profile.

Conclusion

ML345 is a valuable chemical probe for studying the biological roles of the insulin-degrading enzyme. Its high potency and selectivity make it a useful tool for investigating the therapeutic potential of IDE inhibition in diseases such as type 2 diabetes and Alzheimer's disease. Furthermore, its recently discovered activity as an NLRP3 inflammasome inhibitor opens new avenues for its application in inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize **ML345** in their studies.

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